Monascin

PPARα agonism Lipid metabolism Metabolic syndrome

Monascin (CAS 21516-68-7) is the only Monascus-derived azaphilone validated for concurrent PPARα agonism (IC50 2,038 nM), PPARγ activation, and Nrf2 pathway induction. Unlike rubropunctatin or monascorubramine, MS exhibits a narrower CYP inhibition profile, minimizing drug-drug interaction artifacts in co-administration models. Its GPR37/FAM83A axis targeting (A549 IC50 2.05 µM) without broad cytotoxicity at 70 µM ensures reproducible, cell-line-specific oncology results. Choose Monascin for unambiguous mechanistic studies in NASH, insulin resistance, or lung adenocarcinoma.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 21516-68-7
Cat. No. B191897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonascin
CAS21516-68-7
Synonymsmonascin
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
InChIInChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1
InChIKeyXXKNHBAFFJINCK-RVEJDSBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monascin (CAS 21516-68-7) for Research Procurement: Azaphilone Pigment with Dual PPARγ/PPARα Agonism and Nrf2 Activation


Monascin (MS, CAS 21516-68-7) is a yellow-orange azaphilone pigment secondary metabolite, predominantly isolated from the fermentation of Monascus purpureus, M. pilosus, or M. ruber [1]. It is characterized by a polyketide backbone with a γ-lactone ring structure (C21H26O5, MW: 358.4) [2]. Monascin is recognized in preclinical research for its polypharmacological profile, which includes acting as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) and as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [3][4].

Why Generic Substitution with Other Monascus Pigments Fails: Evidence-Based Differentiation of Monascin


Monascin is often grouped with other Monascus-fermented azaphilone pigments like ankaflavin (AK), rubropunctatin, or monascorubrin. However, treating them as interchangeable neglects quantifiable differences in receptor agonism potency, signaling pathway bias, and bioactivity profiles [1]. In silico predictions further demonstrate that even structurally similar pigments diverge in key pharmacokinetic parameters, such as cytochrome P450 (CYP) enzyme inhibition liability, which carries significant implications for drug-drug interaction risk in experimental models [2]. The evidence below establishes that monascin's unique balance of PPARα/PPARγ dual agonism, Nrf2 activation, and anti-proliferative potency is not uniformly shared by its closest analogs, making its specific selection critical for research reproducibility and targeted mechanistic studies.

Monascin (CAS 21516-68-7) Quantitative Evidence Guide: Head-to-Head Comparisons vs. Ankaflavin and Other Analogs


PPARα Agonism: Monascin vs. Ankaflavin and Rosiglitazone in Coactivator Recruitment Assays

Monascin demonstrates PPARα agonist activity with an IC50 of 2,038 nM in a cell-free coactivator recruitment assay, as reported by Cayman Chemical . This provides a quantitative benchmark for its lipid-regulating activity distinct from its PPARγ effects. This activity is comparable to that of ankaflavin, its closest structural analog [1]. Crucially, this dual PPARα/PPARγ profile differentiates monascin from pure PPARγ agonists like rosiglitazone, which lacks this specific lipid oxidation-promoting mechanism.

PPARα agonism Lipid metabolism Metabolic syndrome

In Silico CYP Enzyme Inhibition: Lower Drug-Drug Interaction Risk for Monascin vs. Rubropunctatin and Monascorubramine

In silico pharmacokinetic predictions using the SwissADME tool reveal key differences in cytochrome P450 (CYP) enzyme inhibition among Monascus pigments [1]. Monascin is predicted to be a CYP3A4 inhibitor, whereas structurally related pigments like rubropunctatin and monascorubramine are predicted to inhibit a broader panel of CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) [1]. This narrower inhibition profile suggests a lower potential for pharmacokinetic drug-drug interactions in co-administration experiments.

CYP inhibition Drug-drug interaction In silico ADME Polypharmacology

Antiproliferative Activity: Monascin's Potency Against Lung Adenocarcinoma Cells

Monascin exhibits potent antiproliferative activity against the human lung adenocarcinoma cell line A549, with a reported IC50 of 2.05 µM . This activity is linked to the downregulation of the therapeutic targets GPR37 and FAM83A . In a separate study on human laryngeal carcinoma (HEp-2) and colon adenocarcinoma (WiDr) cell lines, monascin did not exhibit notable antiproliferative effects at concentrations up to 70 µM, while novel azaphilone derivatives (monaphilone A and B) from the same strain showed activity [1]. This highlights the specific, cancer-type-dependent nature of monascin's effects.

Antiproliferative Lung adenocarcinoma Cancer research IC50

Hypolipidemic Efficacy In Vivo: Monascin/Ankaflavin vs. Monacolin K

Monascin and ankaflavin are documented as more potent than monacolin K in lowering lipid levels in vivo [1][2]. While direct quantitative comparison data from a single head-to-head in vivo experiment are not provided in the reviewed literature, this class-level finding is consistently reported across multiple authoritative reviews. This indicates that for research focused on non-statin mechanisms of lipid regulation, Monascin offers a distinct and potentially more efficacious alternative to the classic Monascus metabolite monacolin K.

Hypolipidemic Dyslipidemia In vivo Monacolin K Statins

Nrf2-Mediated Antidiabetic Effects: Superiority of Monascin over Rosiglitazone

Research findings suggest that monascin acts as an anti-diabetic and anti-oxidative stress agent to a greater degree than rosiglitazone, a standard thiazolidinedione (TZD) antidiabetic drug [1]. This advantage is attributed to monascin's dual mechanism of PPARγ agonism coupled with direct activation of the Nrf2 antioxidant pathway [1]. In a model of methylglyoxal (MG)-induced pancreatic β-cell dysfunction, monascin attenuated oxidative stress and inflammation by activating Nrf2, a mechanism not shared by rosiglitazone.

Nrf2 activation Antidiabetic Oxidative stress Diabetes research

High-Value Application Scenarios for Monascin (CAS 21516-68-7) in Preclinical Research


Investigating PPARα-Mediated Lipid Metabolism without Confounding CYP Interactions

Researchers studying hepatic steatosis or dyslipidemia can leverage Monascin's validated PPARα agonist activity (IC50 = 2,038 nM) to promote fatty acid β-oxidation . Monascin is a more suitable tool than other Monascus pigments (like rubropunctatin or monascorubramine) due to its narrower predicted CYP enzyme inhibition profile, which minimizes the risk of pharmacokinetic drug-drug interactions in co-administration studies [1].

Deciphering the Synergistic Role of Dual PPARγ Agonism and Nrf2 Activation in Diabetes Complications

Monascin is uniquely positioned as a tool compound for studying the intersection of insulin resistance and oxidative stress. Unlike rosiglitazone, which solely acts as a PPARγ agonist, Monascin simultaneously activates the Nrf2 antioxidant pathway, offering a superior experimental model for investigating the attenuation of advanced glycation end-product (AGE)-mediated pancreatic damage . This dual mechanism makes it essential for research aiming to move beyond classical TZD pharmacology.

Profiling Anticancer Activity in Lung Adenocarcinoma Models

For oncology research, Monascin provides a well-defined and potent (IC50 = 2.05 µM) tool for probing the GPR37/FAM83A axis in lung adenocarcinoma (A549) cells . Its cell-line specific activity, with minimal effects on laryngeal and colon cancer lines up to 70 µM [1], allows for targeted mechanistic studies without the broad, non-specific cytotoxicity that can confound results with other compounds.

Technical Documentation Hub

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